molecular formula C19H13FN6O4 B2410330 N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872590-53-9

N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2410330
CAS No.: 872590-53-9
M. Wt: 408.349
InChI Key: DVQYYPFYJAJXOF-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C19H13FN6O4 and its molecular weight is 408.349. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition

Compounds with complex heterocyclic structures have been investigated for their potential to inhibit PI3K and mTOR, key enzymes involved in cell growth, proliferation, and survival. For instance, a study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles to improve metabolic stability, highlighting the significance of such compounds in cancer therapy (Stec et al., 2011).

Src Kinase Inhibition and Anticancer Activity

Another research domain is the inhibition of Src kinase, a protein tyrosine kinase implicated in cancer progression. Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory and anticancer activities, indicating the therapeutic potential of similar compounds in targeting cancer (Fallah-Tafti et al., 2011).

Anti-inflammatory Activity

Compounds featuring similar structural motifs have also been synthesized and assessed for their anti-inflammatory activity, underscoring their potential in the development of new anti-inflammatory agents (Sunder & Maleraju, 2013).

Imaging and Diagnostic Applications

Research on fluorine-substituted compounds, especially those targeting peripheral benzodiazepine receptors (PBRs), has been conducted for imaging neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008). This area highlights the compound's potential application in diagnosing and studying various neurological conditions.

Antimicrobial Activity

Novel synthetic routes have led to compounds with promising antimicrobial properties. For example, the synthesis of thienopyrimidine linked rhodanine derivatives has shown significant antimicrobial potency, suggesting the potential use of related compounds in combating bacterial infections (Kerru et al., 2019).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN6O4/c20-11-2-1-3-13(6-11)26-18-17(23-24-26)19(28)25(9-21-18)8-16(27)22-12-4-5-14-15(7-12)30-10-29-14/h1-7,9H,8,10H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQYYPFYJAJXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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